Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Chiral Pyrrolidines : Chung et al. (2005) describe an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method offers a practical approach to synthesizing chiral pyrrolidine derivatives, which are valuable in medicinal chemistry (Chung et al., 2005).
Fluoroalkyl-Substituted Pyrazole Synthesis : Iminov et al. (2015) report the synthesis of fluorinated pyrazole-4-carboxylic acids, using tert-butyl 3-(methylamino)but-2-enoate as an intermediate. This synthesis is significant for producing fluorinated compounds, which have applications in pharmaceuticals (Iminov et al., 2015).
Antibacterial Naphthyridine Derivatives : Bouzard et al. (1992) studied the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which have shown promising antibacterial activities. The synthesis includes the use of a (3S)-3-amino-pyrrolidine to enhance the activity (Bouzard et al., 1992).
Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids : Herath and Cosford (2010) report a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates and amines. This method offers advantages in synthesizing complex molecules efficiently (Herath & Cosford, 2010).
Crystal Structure of Pyrrolidine Derivatives : Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its crystal structure. Such studies are important for understanding the molecular configurations of pyrrolidine derivatives (Naveen et al., 2007).
CYP3A-Mediated Metabolism : Prakash et al. (2008) explored the metabolism of a prostaglandin E2 agonist, involving the oxidation of the tert-butyl moiety. This research is significant in understanding drug metabolism and interactions (Prakash et al., 2008).
Synthesis of Antiinflammatory Compounds : Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which showed potential as antiinflammatory and analgesic agents. This research contributes to the development of new drugs with reduced side effects (Ikuta et al., 1987).
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns due to its crowded structure . This group finds large applications in synthetic organic chemistry .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . A method has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Biochemical Pathways
The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been demonstrated to be a potential functional group in strategic synthetic planning for complex molecular architectures .
Action Environment
The tert-butyl group is known to have a unique reactivity pattern that could potentially be influenced by environmental factors .
Properties
IUPAC Name |
tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUCEQDKBKYEJY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666494 | |
Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-59-2 | |
Record name | 1,1-Dimethylethyl (3S)-3-(methylamino)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147081-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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